molecular formula C16H11F3O4 B6405019 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261894-91-0

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6405019
CAS RN: 1261894-91-0
M. Wt: 324.25 g/mol
InChI Key: VHAAMRMRHPVFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-MCTFB-95) is a synthetic molecule with a wide range of potential applications in scientific research. It is a derivative of benzoic acid, with a methoxycarbonylphenyl group and a trifluoromethyl group attached to the benzene ring. 3-MCTFB-95 has been used in a variety of laboratory experiments, where it has been shown to have a number of unique properties that can be exploited for a variety of purposes.

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications, including the development of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes. In the pharmaceutical field, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anticoagulants. In organic synthesis, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of compounds, including dyes, fragrances, and insecticides. In biochemistry and physiology, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of enzymes, hormones, and other biomolecules.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This means that it binds to the active site of the biomolecule, preventing it from binding to its natural substrate. This can be used to study the structure and function of enzymes, hormones, and other biomolecules in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body. In laboratory experiments, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of enzymes, hormones, and other biomolecules. It has also been shown to have anti-inflammatory, anticoagulant, and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its ability to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This enables researchers to study the structure and function of these molecules in a controlled manner. However, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, which can limit the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. These include further research into its biochemical and physiological effects, the development of new pharmaceuticals based on its structure, and the development of new organic compounds based on its structure. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments. Finally, further research into its structure and reactivity could lead to the development of new synthetic methods and new materials.

Synthesis Methods

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a multi-step process involving the reaction of 3-methoxycarbonylphenyl-5-trifluoromethylbenzoic acid (3-MCTFB) with a base, followed by the addition of a reducing agent. The first step involves the reaction of 3-MCTFB with a base, such as sodium hydroxide or potassium hydroxide, to form a salt. This salt is then reacted with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product.

properties

IUPAC Name

3-(3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-3-9(5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAAMRMRHPVFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690696
Record name 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-91-0
Record name 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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